

reactivity and stability of 3-chloro-2-fluoro-5-hydroxypyridine

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-5-hydroxypyridine

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An In-depth Technical Guide to the Reactivity and Stability of **3-Chloro-2-fluoro-5-hydroxypyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-5-hydroxypyridine is a halogen- and hydroxyl-substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and hydroxyl groups on the pyridine ring imparts a unique combination of electronic properties and reactivity, making it a versatile scaffold for synthesizing novel therapeutic agents.^[1] The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.^[1] This guide provides a comprehensive analysis of the molecule's chemical reactivity, stability under various conditions, and key safety considerations, grounded in established principles of organic chemistry.

Molecular Structure and Physicochemical Properties

The reactivity of **3-chloro-2-fluoro-5-hydroxypyridine** is a direct consequence of its molecular structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the

nitrogen atom. This effect is amplified by the inductive electron-withdrawing properties of the chlorine and fluorine atoms at the C2 and C3 positions. Conversely, the hydroxyl group at C5 is a strong electron-donating group through resonance, which partially counteracts the deactivating effects of the halogens and the ring nitrogen. This electronic push-pull system is central to its chemical behavior.

Table 1: Physicochemical Properties of **3-Chloro-2-fluoro-5-hydroxypyridine**

Property	Value	Source
CAS Number	209328-72-3	[2] [3] [4]
Molecular Formula	C ₅ H ₃ ClFNO	[2] [4]
Molecular Weight	147.53 g/mol	[2]
Appearance	Not explicitly stated; likely a solid at room temperature	
Purity	Typically available at $\geq 98\%$	[4] [5]
InChIKey	IETLNKVWDZYCPN-UHFFFAOYSA-N	[6]

Chemical Reactivity and Mechanistic Considerations

The electronic landscape of **3-chloro-2-fluoro-5-hydroxypyridine** dictates its reactivity, primarily towards nucleophilic aromatic substitution. Electrophilic substitution is generally disfavored but may be possible under specific conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr reactions. The positions ortho and para to the ring nitrogen (C2, C4, C6) are particularly activated. In this molecule, the C2 position is the most likely site for nucleophilic attack.

Causality of Reactivity:

- Leaving Group Ability: Both fluorine and chlorine are effective leaving groups in SNAr. Fluorine is often superior due to the high electronegativity of the C-F bond, which strongly polarizes the carbon atom, making it more electrophilic and better able to stabilize the intermediate Meisenheimer complex.
- Positional Activation: The C2 position is directly adjacent to the electron-withdrawing nitrogen atom, making it the most activated site for nucleophilic attack. The C3-chloro group provides additional inductive withdrawal, further enhancing the electrophilicity of C2.
- Nucleophile Strength: The reaction outcome is highly dependent on the nucleophile. Strong nucleophiles (e.g., alkoxides, thiolates, amines) will readily displace the C2-fluoro or, under more forcing conditions, the C3-chloro substituent.

Caption: Generalized SNAr mechanism at the C2 position.

Electrophilic Aromatic Substitution (SEAr)

SEAr on the pyridine ring is inherently difficult. The ring nitrogen is protonated under most acidic reaction conditions, creating a highly deactivated pyridinium species. While the C5-hydroxyl group is an activating ortho-para director, its influence may not be sufficient to overcome the strong deactivating effects of the halogens and the ring system. Any potential electrophilic attack would likely be directed to the C4 or C6 positions, but such reactions are expected to require harsh conditions and may result in low yields.

Reactions Involving the Hydroxyl Group

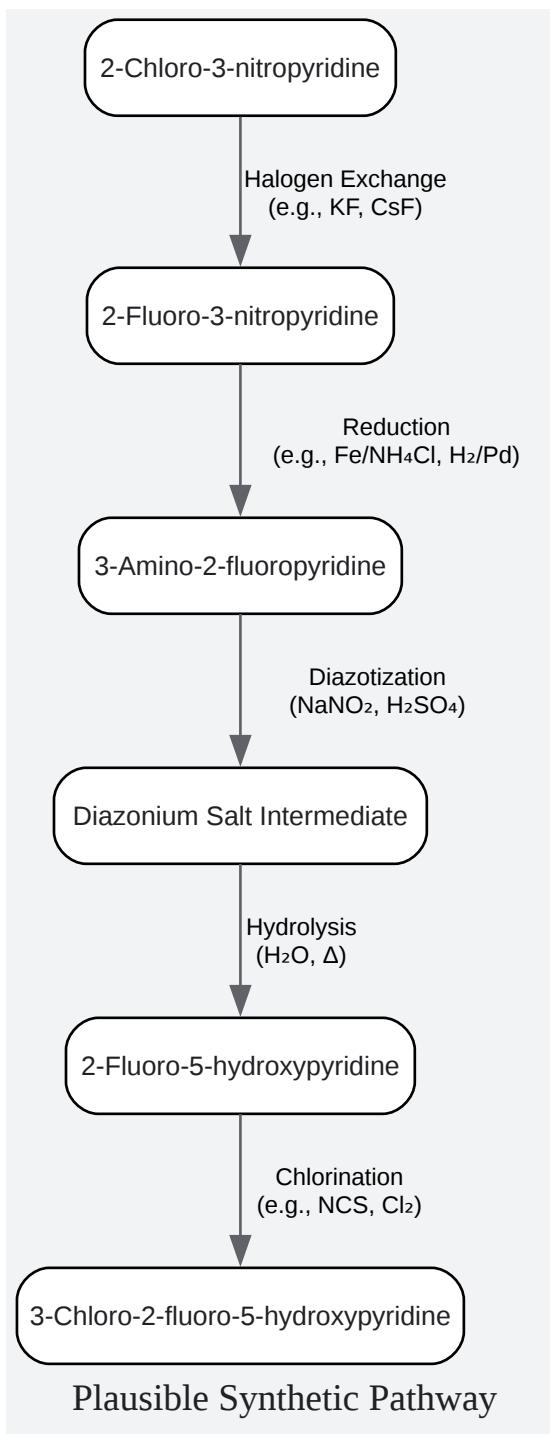
The C5-hydroxyl group behaves like a typical phenol, enabling a range of functionalization reactions:

- O-Alkylation/O-Acylation: Deprotonation with a suitable base (e.g., NaH, K_2CO_3) generates a pyridinolate anion, a potent nucleophile that can react with alkyl halides or acyl chlorides to form ethers and esters, respectively.
- Coupling Reactions: The hydroxyl group can be converted into a triflate or nonaflate, transforming it into an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Synthesis Protocols

While a specific, published synthesis for **3-chloro-2-fluoro-5-hydroxypyridine** is not readily available in the provided search results, a plausible route can be designed based on established pyridine chemistry. A common strategy involves the construction of the substituted ring followed by functional group interconversion.

One potential pathway starts from a readily available chloronitropyridine.



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Caption: A potential synthetic route to the target molecule.

Protocol: Synthesis of 2-Fluoro-3-nitropyridine via Halogen Exchange[8]

This protocol is adapted from the synthesis of a related compound and serves as an illustrative example of a key synthetic step.

- Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chloro-3-nitropyridine (1.0 eq) and a fluorinating agent such as cesium fluoride (1.5 - 2.5 eq).[7]
- Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMSO or DMF.[7]
- Reaction: Heat the reaction mixture to 140-150 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
- Workup: Cool the mixture to room temperature and quench by adding water.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-fluoro-3-nitropyridine.

Stability Profile

Understanding the stability of **3-chloro-2-fluoro-5-hydroxypyridine** is critical for its storage, handling, and application in multi-step syntheses and biological assays.

- Thermal Stability: While specific decomposition data is not available, related compounds like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine have a boiling point of 50-55 °C at 11 mmHg, suggesting moderate thermal stability.[8] For long-term storage, refrigeration or freezing is recommended to minimize degradation.[3]
- pH Stability: The molecule's stability is pH-dependent. In strongly acidic solutions, the pyridine nitrogen will be protonated, which can affect reactivity and solubility. In strongly basic solutions, the hydroxyl group will be deprotonated. This may increase susceptibility to oxidation. Hydrolysis of the C-F or C-Cl bonds is possible under harsh acidic or basic conditions, particularly at elevated temperatures.

- Environmental Degradation: Halogenated pyridinols are known intermediates in the degradation of some pesticides. For instance, the hydrolysis of chlorpyrifos yields 3,5,6-trichloro-2-pyridinol (TCP), which can be further biodegraded by certain fungal strains.[9][10][11] This suggests that **3-chloro-2-fluoro-5-hydroxypyridine** may be susceptible to microbial degradation in environmental matrices.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **3-chloro-2-fluoro-5-hydroxypyridine**.

Table 2: GHS Hazard Information

Hazard Class	Statement	Source
Skin Corrosion/Irritation	Category 2: Causes skin irritation.	[3]
Serious Eye Damage/Irritation	Category 2: Causes serious eye irritation.	[3]
Specific target organ toxicity (single exposure)	Category 3: May cause respiratory irritation.	[3]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
- Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[2][3]
- First Aid:
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3]
 - Skin Contact: Wash with plenty of soap and water.[3]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
- Storage: Store in a cool, well-ventilated place.[8] Keep the container tightly closed.[3][8] For long-term stability, storage in a freezer is advised.[3] Store locked up.[2][3]

Conclusion

3-Chloro-2-fluoro-5-hydroxypyridine is a highly functionalized heterocyclic compound with a nuanced reactivity profile governed by the interplay of its substituents. Its susceptibility to nucleophilic aromatic substitution at the C2 position makes it a valuable building block for accessing a wide array of more complex molecules. A thorough understanding of its stability and safe handling requirements is essential for its effective use in research and development, particularly within the pharmaceutical and agrochemical industries. The strategic use of this intermediate will continue to enable the discovery of novel bioactive compounds.

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